2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid is an organic compound that features a tetrazole ring, a phenyl group, and a propanoic acid moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane, which forms the tetrazole ring . The phenylpropanoic acid moiety can be introduced through a subsequent reaction with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported sodium bisulfate, can enhance the efficiency of the cycloaddition reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for carboxylate groups in drug design.
Medicine: Explored for its potential therapeutic properties, including as an angiotensin II receptor blocker.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design, particularly in the development of inhibitors for enzymes like angiotensin-converting enzyme (ACE).
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole: A parent compound with a similar tetrazole ring structure.
5-methyl-1H-tetrazole: A methylated derivative of tetrazole.
1-methyl-5-aminotetrazole: Another derivative with an amino group.
Uniqueness
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid is unique due to the presence of both the tetrazole ring and the phenylpropanoic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDRNMRRAQQCEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.